molecular formula C12H24O2 B167296 Methyl undecanoate CAS No. 1731-86-8

Methyl undecanoate

Cat. No.: B167296
CAS No.: 1731-86-8
M. Wt: 200.32 g/mol
InChI Key: XPQPWPZFBULGKT-UHFFFAOYSA-N
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Description

Methyl undecanoate, also known as the methyl ester of undecanoic acid, is an organic compound with the molecular formula CH₃(CH₂)₉CO₂CH₃. It is a colorless liquid with a faint, pleasant odor. This compound is primarily used in the production of fragrances, flavors, and as a plasticizer in polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl undecanoate is typically synthesized through the esterification of undecanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

CH₃(CH₂)₉COOH+CH₃OHCH₃(CH₂)₉CO₂CH₃+H₂O\text{CH₃(CH₂)₉COOH} + \text{CH₃OH} \rightarrow \text{CH₃(CH₂)₉CO₂CH₃} + \text{H₂O} CH₃(CH₂)₉COOH+CH₃OH→CH₃(CH₂)₉CO₂CH₃+H₂O

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes the following steps:

    Feed Preparation: Mixing undecanoic acid and methanol in the desired stoichiometric ratio.

    Reaction: Passing the mixture through a reactor where it is heated and catalyzed by an acid.

    Separation: Removing the water formed during the reaction through distillation.

    Purification: Further distillation to obtain high-purity this compound.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of a base or acid to yield undecanoic acid and methanol.

CH₃(CH₂)₉CO₂CH₃+H₂OCH₃(CH₂)₉COOH+CH₃OH\text{CH₃(CH₂)₉CO₂CH₃} + \text{H₂O} \rightarrow \text{CH₃(CH₂)₉COOH} + \text{CH₃OH} CH₃(CH₂)₉CO₂CH₃+H₂O→CH₃(CH₂)₉COOH+CH₃OH

    Reduction: It can be reduced to undecanol using reducing agents such as lithium aluminum hydride.

CH₃(CH₂)₉CO₂CH₃+4[H]CH₃(CH₂)₉CH₂OH+CH₃OH\text{CH₃(CH₂)₉CO₂CH₃} + \text{4[H]} \rightarrow \text{CH₃(CH₂)₉CH₂OH} + \text{CH₃OH} CH₃(CH₂)₉CO₂CH₃+4[H]→CH₃(CH₂)₉CH₂OH+CH₃OH

    Transesterification: this compound can undergo transesterification with other alcohols to form different esters.

CH₃(CH₂)₉CO₂CH₃+R’OHCH₃(CH₂)₉CO₂R’+CH₃OH\text{CH₃(CH₂)₉CO₂CH₃} + \text{R'OH} \rightarrow \text{CH₃(CH₂)₉CO₂R'} + \text{CH₃OH} CH₃(CH₂)₉CO₂CH₃+R’OH→CH₃(CH₂)₉CO₂R’+CH₃OH

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Transesterification: Alcohol (R’OH), acid or base catalyst.

Major Products:

Scientific Research Applications

Methyl undecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl undecanoate varies depending on its application. In antimicrobial studies, it is believed to disrupt microbial cell membranes, leading to cell lysis. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients across biological membranes .

Comparison with Similar Compounds

    Methyl decanoate: Similar structure but with one less carbon atom in the alkyl chain.

    Methyl dodecanoate: Similar structure but with one more carbon atom in the alkyl chain.

    Methyl octanoate: Shorter alkyl chain, different physical and chemical properties.

Uniqueness: Methyl undecanoate’s unique position in the alkyl chain length gives it specific properties that are intermediate between shorter and longer chain esters. This makes it particularly useful in applications where a balance between hydrophobicity and hydrophilicity is required .

Properties

IUPAC Name

methyl undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQPWPZFBULGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061922
Record name Methyl undecanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1731-86-8
Record name Methyl undecanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl undecanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, methyl ester
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Record name Methyl undecanoate
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Record name Methyl undecanoate
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Record name METHYL UNDECANOATE
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Synthesis routes and methods

Procedure details

After placing 0.008 mole of cobalt octanoate in a stainless steel autoclave having a capacity of 100 ml, 1 hour's stirring was conducted at a temperature of 160°C while applying first a pressure of 10 Kg/cm2 with hydrogen and then applying a pressure of 150 Kg/cm2 to thereby prepare a catalyst. Meanwhile, after placing 0.65 mole of decene-1, 0.08 mole of γ-picoline and 0.5 mole of methanol in a stainless steel autoclave having a capacity of 300 ml, a pressure of 30 Kg/cm2 was applied thereto with carbon monoxide. Subsequently, the previously prepared catalyst was added to the contents of the latter autoclave, and 5 hours' reaction of the mixture was effected at a temperature of 160°C under the same pressure, or 30 Kg/cm2. The yield rate of methyl undecanoate obtained through distillation of the reacted mixture was 35%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Methyl Undecanoate?

A1: this compound finds diverse applications across various fields:

  • Mosquito Repellent: Research indicates this compound, along with other undecanoic acid esters, exhibits potent biting deterrence against Aedes aegypti mosquitos. It demonstrates comparable effectiveness to DEET and its parent compound, undecanoic acid, in both laboratory and in-vitro settings. [, ]
  • Food Science: this compound shows promise in mitigating off-odors in Spirulina platensis, a nutrient-rich cyanobacterium often incorporated into food products. Soaking spirulina in basil leaf extract containing this compound significantly reduces geosmin, the primary off-odor compound, while improving sensory acceptance and phycocyanin content. []
  • Material Science: this compound plays a crucial role in synthesizing semi-crystalline polyethylene with enhanced properties. It serves as a comonomer with ethylene in the presence of bulky cationic palladium catalysts, resulting in polymers with improved stress and strain resistance, desirable for thermoplastic applications. []

Q2: How does the structure of this compound influence its interaction with urea in inclusion compound formation?

A2: Solid-state 13C CP-MAS NMR spectroscopy reveals a distinct alignment preference for this compound molecules within urea inclusion compounds. The spectra display asymmetric doublets for the terminal methyl and C11 carbons, while internal carbons, including the carbonyl, remain unsplit. This suggests a preferential head-to-tail arrangement of this compound molecules within the urea channels, likely driven by interactions between the ester group and the growing crystal face. []

Q3: Can this compound be produced from renewable sources, and if so, how?

A4: Yes, this compound can be generated through the cracking of biodiesel derived from beef tallow. This process, facilitated by a bentonite intercalated NiCl2 catalyst, breaks down the larger biodiesel molecules into smaller hydrocarbon chains, yielding this compound as one of the products. []

Q4: What analytical techniques are employed to identify and quantify this compound?

A4: Various analytical techniques are utilized for the characterization and quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in complex mixtures, such as essential oils, biodiesel cracking products, and traditional medicines. [, , , , , ]
  • Solid-State 13C CP-MAS NMR Spectroscopy: This technique provides insights into the molecular arrangement and interactions of this compound within solid-state structures, such as urea inclusion compounds. []

Q5: What is the role of this compound in the study of nematicidal activity?

A6: Research indicates this compound exhibits nematicidal properties against Meloidogyne javanica, a significant plant-parasitic nematode. This discovery stemmed from investigations into the nematicidal activity of volatile organic compounds produced by the bacterium Brevundimonas diminuta. Further testing revealed that this compound, along with other structurally similar esters, exhibited potent nematicidal activity, highlighting its potential as a biocontrol agent. []

Q6: What is known about the environmental impact and degradation of this compound?

A7: While this compound demonstrates potential in various applications, further research is needed to comprehensively assess its environmental impact and degradation pathways. Understanding its fate and potential effects on ecosystems is crucial for responsible use and development of sustainable practices. []

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